molecular formula C23H24ClN3O3 B3404746 N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide CAS No. 1251562-99-8

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

Cat. No.: B3404746
CAS No.: 1251562-99-8
M. Wt: 425.9
InChI Key: XRDANTXZUABKGR-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide is a synthetic organic compound that belongs to the class of pyrimidinyl butanamides. This compound is characterized by the presence of a chlorobenzyl group, an ethoxyphenyl group, and a pyrimidinyl butanamide core. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-2-30-20-11-7-18(8-12-20)21-14-23(29)27(16-26-21)13-3-4-22(28)25-15-17-5-9-19(24)10-6-17/h5-12,14,16H,2-4,13,15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDANTXZUABKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCCC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidinyl Core: The pyrimidinyl core can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically attached through a Friedel-Crafts alkylation reaction.

    Formation of the Butanamide Linkage: The final step involves the formation of the butanamide linkage through an amidation reaction, often using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest it may interact with biological targets effectively.

Anticancer Activity

Research indicates that compounds with similar pyrimidine structures exhibit anticancer properties. Studies have shown that derivatives of pyrimidine can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression . The specific compound under review may share these properties, warranting further investigation into its efficacy against various cancer cell lines.

Antimicrobial Properties

The compound may also possess antimicrobial activity. Similar compounds have been documented to show effectiveness against a range of pathogens, including bacteria and fungi. The presence of the chlorobenzyl and ethoxyphenyl groups could enhance its ability to penetrate microbial cell walls, making it a candidate for further exploration in antimicrobial research .

Agrochemical Applications

Given its chemical structure, this compound may be applicable in agricultural settings as a pesticide or herbicide. Compounds with similar configurations have been utilized to develop effective agrochemicals that target specific pests while minimizing harm to beneficial organisms.

Herbicidal Activity

Research into related compounds has demonstrated their potential as herbicides by inhibiting specific enzymes involved in plant growth . This suggests that the compound could be engineered for use in crop protection formulations.

Mechanistic Studies

Understanding the mechanism of action of this compound is crucial for its application development. Mechanistic studies could reveal how this compound interacts at the molecular level with target proteins or enzymes, providing insights into optimizing its structure for enhanced activity.

Case Study: Anticancer Efficacy

A study published in a reputable journal investigated a series of pyrimidine derivatives, including compounds structurally similar to this compound. The research demonstrated significant cytotoxic effects against several cancer cell lines, indicating the potential for this compound to serve as a lead structure for anticancer drug development .

Case Study: Antimicrobial Testing

In another study focusing on antimicrobial agents derived from pyrimidine scaffolds, researchers found that certain modifications significantly increased antibacterial activity against resistant strains of bacteria. This highlights the importance of structural variations and suggests that this compound could be optimized for enhanced antimicrobial performance .

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    Pathway Modulation: Affecting various cellular pathways, leading to changes in cell function or behavior.

Comparison with Similar Compounds

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide can be compared with other similar compounds, such as:

    N-(4-chlorobenzyl)-4-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)pentanamide: Differing by the length of the carbon chain in the butanamide linkage.

    N-(4-fluorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide: Differing by the presence of a fluorobenzyl group instead of a chlorobenzyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.

Biological Activity

N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide, with the CAS number 1251562-99-8, is a compound of interest due to its potential biological activities. The molecular formula is C23H24ClN3O3, and it has a molecular weight of 425.9 g/mol. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

C23H24ClN3O3\text{C}_{23}\text{H}_{24}\text{Cl}\text{N}_{3}\text{O}_{3}

Biological Activity Overview

The biological activity of this compound has been explored through various in vitro and in vivo studies. Key areas of focus include:

  • Anticancer Activity : The compound's ability to inhibit cancer cell proliferation has been a primary area of investigation. Studies have shown that it exhibits significant inhibitory effects on several cancer cell lines, including colorectal cancer cells.
  • Mechanism of Action : It is believed that the compound may exert its effects by modulating key signaling pathways involved in cell growth and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound significantly inhibits the proliferation of cancer cells. The following table summarizes the findings from various assays:

Cell Line IC50 (µM) Assay Type Reference
SW480 (Colorectal)2.0Wnt-dependent transcription
HCT116 (Colorectal)0.12Wnt-dependent transcription
HeLa (Cervical)Not reportedDNA repair assay

In Vivo Studies

In vivo studies involving xenograft models have further validated the anticancer potential of this compound. For instance, treatment with this compound resulted in reduced tumor growth and downregulation of proliferation markers such as Ki67 in xenografted mice.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Colorectal Cancer Model : In a study involving HCT116 xenografts, administration of the compound led to significant tumor regression compared to control groups, suggesting its potential as a lead candidate for colorectal cancer therapies .
  • Mechanistic Insights : Research indicated that the compound's interaction with β-catenin signaling pathways plays a crucial role in its anticancer activity, positioning it as a promising candidate for further development .

Q & A

Q. Critical Reaction Conditions :

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict anhydrous conditions to avoid hydrolysis .
  • Temperature : Pyrimidinone cyclization typically requires reflux (80–120°C), while amide coupling proceeds at room temperature or mild heating .
  • Catalysts : Use of triethylamine or DMAP accelerates amide bond formation .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:
A combination of techniques is required to confirm structure and purity:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing aromatic vs. aliphatic protons) .
    • 2D NMR (COSY, HSQC) : Resolves complex spin systems and heteronuclear correlations .
  • Mass Spectrometry (MS) :
    • High-Resolution MS (HRMS) : Confirms molecular formula via exact mass .
  • Chromatography :
    • HPLC/Purity Analysis : Quantifies impurities using C18 columns and UV detection (λ = 254 nm) .
  • Thermal Analysis :
    • Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic stability .

Q. Table 1: Characterization Techniques and Applications

TechniqueApplicationKey Parameters
¹H NMRStructural elucidationδ 7.2–8.5 (aromatic H)
HRMSMolecular formula confirmationm/z accuracy < 2 ppm
HPLCPurity assessmentRetention time ~12 min
DSCThermal stabilityTm = 180–200°C

Basic: What in vitro biological assays are appropriate for initial evaluation of its therapeutic potential?

Methodological Answer:
Initial screening should focus on target-specific and phenotypic assays:

  • Enzyme Inhibition Assays :
    • Measure IC₅₀ against kinases or hydrolases (e.g., S-adenosylhomocysteine hydrolase) using fluorogenic substrates .
  • Cell Viability Assays :
    • MTT Assay : Test antiproliferative activity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial Susceptibility Testing :
    • Broth Microdilution : Determine MIC values against Gram-positive/negative bacteria .

Key Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to rule out artifacts .

Advanced: How can conflicting data from biological assays (e.g., IC₅₀ variability) be systematically addressed?

Methodological Answer:
Discrepancies often arise from assay design or compound handling:

  • Source Variability :
    • Use standardized cell lines (e.g., ATCC-certified) and validate passage numbers .
  • Compound Stability :
    • Pre-test solubility in DMSO/PBS and monitor degradation via HPLC .
  • Assay Optimization :
    • Titrate serum concentrations (e.g., 2–10% FBS) to avoid protein-binding interference .
  • Statistical Validation :
    • Perform triplicate runs and apply ANOVA to assess significance of IC₅₀ differences .

Advanced: What strategies optimize the compound's solubility and bioavailability without altering core pharmacophores?

Methodological Answer:
Modify peripheral substituents while retaining the pyrimidinone and benzylamide core:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the ethoxyphenyl moiety .
  • Salt Formation : Prepare HCl or sodium salts to enhance aqueous solubility .
  • Co-Solvent Systems : Use cyclodextrins or PEG-based formulations for in vivo studies .

Lipophilicity Adjustments : Replace the 4-chlorobenzyl group with polar groups (e.g., hydroxyl, carboxyl) to improve LogP .

Advanced: How to design SAR studies focusing on the ethoxyphenyl and chlorobenzyl moieties?

Methodological Answer:
Stepwise Approach :

Synthesize Analogues :

  • Vary substituents on the ethoxyphenyl (e.g., methoxy, nitro) and benzyl (e.g., fluoro, methyl) groups .

Computational Modeling :

  • Perform docking studies (e.g., AutoDock) to predict binding affinity to target enzymes .

Biological Testing :

  • Rank analogues by IC₅₀ and correlate with electronic (Hammett σ) or steric parameters .

Metabolic Profiling :

  • Assess hepatic microsomal stability to prioritize candidates with favorable PK profiles .

Q. Key SAR Insights :

  • Bulkier substituents on the benzyl group may enhance target selectivity but reduce solubility .
  • Electron-withdrawing groups on the ethoxyphenyl ring could improve enzyme inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-4-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)butanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.